2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 573931-99-4
VCID: VC5823717
InChI: InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27)
SMILES: COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Molecular Formula: C20H16ClN5O2S
Molecular Weight: 425.89

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 573931-99-4

Cat. No.: VC5823717

Molecular Formula: C20H16ClN5O2S

Molecular Weight: 425.89

* For research use only. Not for human or veterinary use.

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide - 573931-99-4

Specification

CAS No. 573931-99-4
Molecular Formula C20H16ClN5O2S
Molecular Weight 425.89
IUPAC Name 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C20H16ClN5O2S/c1-28-16-8-4-14(5-9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-6-2-13(21)3-7-15/h2-10,12H,11H2,1H3,(H,25,27)
Standard InChI Key ULEBGRJPQWCXFL-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide features a pyrazolo[3,4-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include a 4-chlorophenyl group at position 1, a sulfur atom at position 4, and an acetamide moiety terminating in a 4-methoxyphenyl group.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₇ClN₅O₂S
Molecular Weight442.90 g/mol
Core StructurePyrazolo[3,4-d]pyrimidine
Key Substituents4-Chlorophenyl, Thioacetamide

The presence of electronegative groups (chlorine, sulfur) and electron-donating moieties (methoxy) influences solubility and bioavailability. The thioether linkage enhances metabolic stability compared to oxygen analogs, while the acetamide group facilitates hydrogen bonding with biological targets .

Synthesis and Characterization

Synthetic Pathways

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions, as exemplified by protocols for analogous compounds :

  • Core Formation: Cyclocondensation of 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile with thiourea or guanidine derivatives under acidic conditions generates the pyrazolo[3,4-d]pyrimidine scaffold.

  • Thioether Formation: Nucleophilic substitution at position 4 introduces the thioacetamide group. For example, reacting the core with 2-chloro-N-(4-methoxyphenyl)acetamide in the presence of a base like potassium carbonate yields the target compound .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC and NMR .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–S), and 3350 cm⁻¹ (N–H) confirm functional groups .

  • ¹H NMR: Singlets for methoxy (δ 3.78 ppm) and aromatic protons (δ 7.25–8.05 ppm) align with substituent patterns .

Biological Activity and Mechanisms

CompoundGI₅₀ (μM)Target Cell Line
Analog 15 0.018MDA-MB-468
Analog 16 0.844HEK293
Target Compound*~0.1†N/A

*Predicted based on structural similarity; †Estimated from QSAR models .

Antimicrobial Activity

N-(4-Methoxyphenyl)acetamide derivatives display broad-spectrum antimicrobial effects. In a 2023 study, sodium acetyl(4-methoxyphenyl)carbamodithioate analogs inhibited Fusarium oxysporum growth by 100% at 0.4% concentration, attributed to disruption of fungal cell membranes . The thioether linkage in the target compound may enhance lipophilicity, promoting penetration into bacterial biofilms .

Pharmacological Considerations

Toxicity Profile

In vitro assays on HEK293 cells revealed low cytotoxicity (IC₅₀ > 10 μM) for structurally related compounds, suggesting a favorable therapeutic index .

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